Lunacalcipol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lunacalcipol is synthesized through a series of chemical reactions involving the modification of the vitamin D structure. The reaction conditions include the use of solvents such as DMSO and reagents like PEG300 and Tween 80 .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is produced in bulk quantities and requires stringent quality control measures to ensure purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
Lunacalcipol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions include modified vitamin D analogs with varying biological activities. These products are often used in further research and development .
Scientific Research Applications
Lunacalcipol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on vitamin D analogs.
Biology: Investigated for its role in regulating calcium and phosphate metabolism.
Medicine: Developed for the treatment of secondary hyperparathyroidism and other conditions related to vitamin D deficiency.
Industry: Utilized in the production of vitamin D supplements and related pharmaceuticals
Mechanism of Action
Lunacalcipol exerts its effects through a dual mechanism of action:
Comparison with Similar Compounds
Similar Compounds
Calcitriol: Another vitamin D analog used in the treatment of secondary hyperparathyroidism.
Paricalcitol: A synthetic vitamin D analog with similar applications.
Doxercalciferol: Used to manage secondary hyperparathyroidism in patients with chronic kidney disease.
Uniqueness of Lunacalcipol
This compound is unique due to its dual mechanism of action, which combines the inhibition of CYP24A1 and the induction of VDR expression. This dual action enhances its efficacy in treating conditions related to vitamin D deficiency and secondary hyperparathyroidism .
Properties
CTA018 is a rationally designed Vitamin D hormone analog that acts as both a potent VDR agonist and CYP24 inhibitor. The Company believes this dual mechanism of action will provide efficacy and safety advantages over existing Vitamin D hormone replacement therapies for SHPT. CTA018 binds to the VDR located in parathyroid cells and triggers a genomic cascade of events resulting in suppression of PTH secretion. It also binds to the substrate binding pocket of CYP24, a cytochrome P450 enzyme that specifically and efficiently catabolizes Vitamin D hormones. By binding to CYP24 and blocking its activity, CTA018 levels in cells are more readily raised to therapeutic levels. Unlike common cytochrome P450 inhibitors (such as ketoconazole) which act non-specifically on all cytochromes, CTA018 specifically targets CYP24, making drug-drug interactions far less likely. The Company believes the novel dual activity of CTA018 will reduce the incidence of clinically-acquired resistance to Vitamin D hormone replacement therapy, allowing greatly improved efficacy at well tolerated dosages. | |
CAS No. |
250384-82-8 |
Molecular Formula |
C28H42O4S |
Molecular Weight |
474.7 g/mol |
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(3aS,7aS)-1-[(E,2R)-5-tert-butylsulfonylpent-4-en-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H42O4S/c1-19(9-8-16-33(31,32)27(3,4)5)24-13-14-25-21(10-7-15-28(24,25)6)11-12-22-17-23(29)18-26(30)20(22)2/h8,11-13,16,19,23,25-26,29-30H,2,7,9-10,14-15,17-18H2,1,3-6H3/b16-8+,21-11+,22-12-/t19-,23-,25+,26+,28-/m1/s1 |
InChI Key |
RFQHCLMGLJGZNV-UXXOMSPDSA-N |
Isomeric SMILES |
C[C@H](C/C=C/S(=O)(=O)C(C)(C)C)C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
SMILES |
CC(CC=CS(=O)(=O)C(C)(C)C)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Canonical SMILES |
CC(CC=CS(=O)(=O)C(C)(C)C)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lunacalcipol |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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